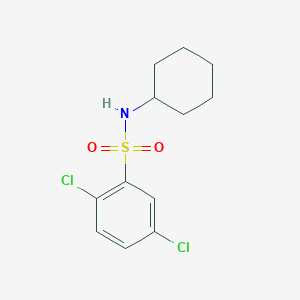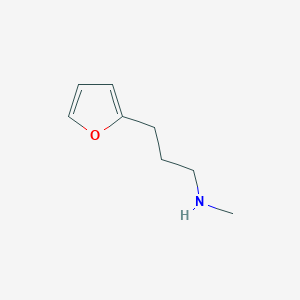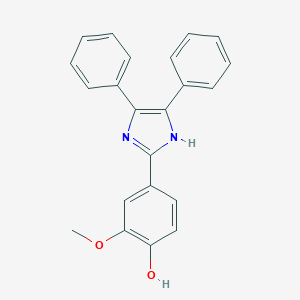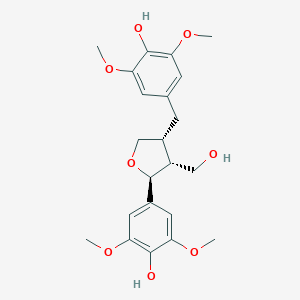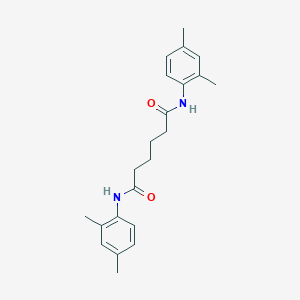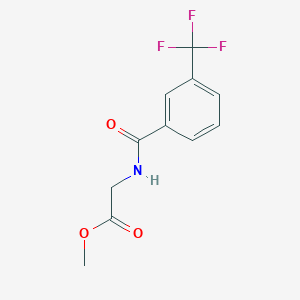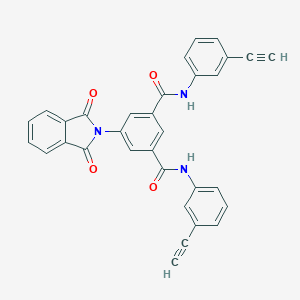
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide, also known as DIBO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DIBO is a member of the family of compounds known as isoindolinones, which have been shown to have a wide range of biological activities.
作用機序
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide works by inhibiting the activity of the enzyme Hsp90, which is involved in the folding and stabilization of a wide range of proteins. By inhibiting Hsp90, 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide disrupts the function of a number of important signaling pathways in cancer cells, leading to cell death.
生化学的および生理学的効果
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, like all small molecule inhibitors, 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has limitations in terms of its specificity and potential off-target effects.
将来の方向性
There are a number of potential future directions for research on 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide. One area of interest is the development of more specific inhibitors of Hsp90, which could have fewer off-target effects. Another area of interest is the potential use of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide in combination with other therapeutic agents, such as chemotherapy drugs or other small molecule inhibitors. Finally, there is interest in the potential use of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
合成法
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide can be synthesized using a variety of methods, including Suzuki coupling and Sonogashira coupling. One of the most commonly used methods involves the reaction of 5-bromo-1,3-dioxoisoindoline-2-carboxylic acid with 1,3-bis(3-ethynylphenyl)benzene in the presence of a palladium catalyst.
科学的研究の応用
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer. 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has also been shown to have anti-inflammatory and anti-angiogenic properties.
特性
CAS番号 |
5186-63-0 |
|---|---|
製品名 |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide |
分子式 |
C32H19N3O4 |
分子量 |
509.5 g/mol |
IUPAC名 |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C32H19N3O4/c1-3-20-9-7-11-24(15-20)33-29(36)22-17-23(30(37)34-25-12-8-10-21(4-2)16-25)19-26(18-22)35-31(38)27-13-5-6-14-28(27)32(35)39/h1-2,5-19H,(H,33,36)(H,34,37) |
InChIキー |
DLRPHOSBFYTCAM-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC(=C5)C#C |
正規SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC(=C5)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



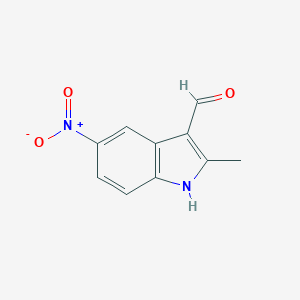
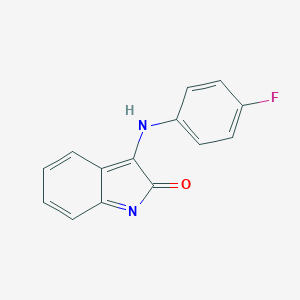
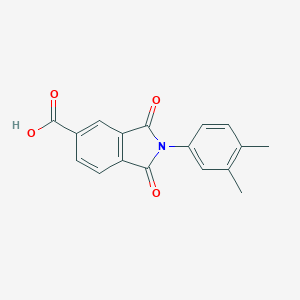
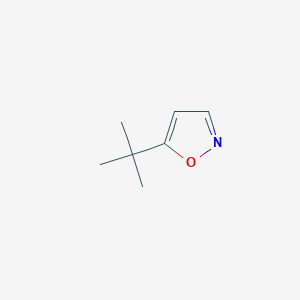
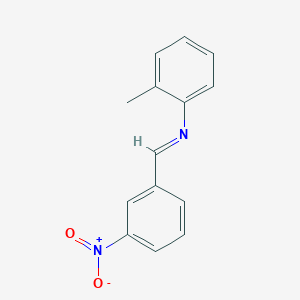
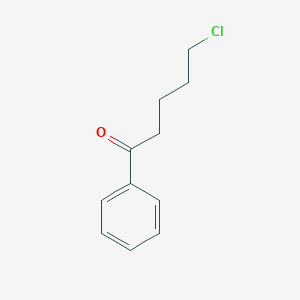
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)
